molecular formula C8H8ClNO3 B15390576 5-Amino-4-chloro-2-methoxybenzoic acid

5-Amino-4-chloro-2-methoxybenzoic acid

Cat. No.: B15390576
M. Wt: 201.61 g/mol
InChI Key: WZVRPQDCRVTPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-chloro-2-methoxybenzoic acid (CAS 7206-70-4), also systematically named 4-amino-5-chloro-2-methoxybenzoic acid, is a substituted benzoic acid derivative with a molecular formula of C₈H₈ClNO₃ and a molecular weight of 201.606 g/mol . Structurally, it features a benzoic acid backbone substituted with amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups at the 4-, 5-, and 2-positions, respectively. This compound is notable for its role as metoclopramide impurity C, highlighting its relevance in pharmaceutical quality control . Its polar functional groups and aromatic system contribute to applications in medicinal chemistry, particularly in synthesizing bioactive molecules targeting gastrointestinal and neurological pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

5-amino-4-chloro-2-methoxybenzoic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

WZVRPQDCRVTPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Data for 5-Amino-4-chloro-2-methoxybenzoic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties/Applications
This compound 7206-70-4 C₈H₈ClNO₃ 201.606 4-NH₂, 5-Cl, 2-OCH₃ Pharmaceutical impurity; drug synthesis
4-Amino-5-chloro-2-ethoxybenzoic acid 40872-87-5 C₉H₁₀ClNO₃ 215.63 4-NH₂, 5-Cl, 2-OC₂H₅ Increased lipophilicity vs. methoxy analog
2-Amino-5-chloro-4-methoxybenzoic acid 79025-82-4 C₈H₈ClNO₃ 201.606 2-NH₂, 5-Cl, 4-OCH₃ Altered polarity; potential antibiotic intermediate
5-Chloro-4-methoxy-2-methylbenzoic acid 109803-47-6 C₉H₉ClO₃ 200.62 5-Cl, 4-OCH₃, 2-CH₃ Methyl group enhances stability; agrochemical research
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 C₈H₇FNO₃ 199.14 4-NH₂, 5-OCH₃, 2-F Fluorine’s electronegativity improves drug binding
2-Amino-5-chlorobenzoic acid 635-21-2 C₇H₆ClNO₂ 171.57 2-NH₂, 5-Cl Lower molecular weight; dye intermediate

Table 2: Substituent Impact on Properties

Substituent Change Effect on Properties Example Compounds
Methoxy → Ethoxy Increased lipophilicity; altered metabolic stability 4-Amino-5-chloro-2-ethoxybenzoic acid
Amino → Methyl Reduced polarity; enhanced thermal stability 5-Chloro-4-methoxy-2-methylbenzoic acid
Chloro → Fluoro Improved binding affinity in drug targets due to electronegativity 4-Amino-2-fluoro-5-methoxybenzoic acid
Positional isomerism (e.g., NH₂ at 2 vs. 4) Altered hydrogen-bonding capacity; impacts solubility and bioactivity 2-Amino-5-chloro-4-methoxybenzoic acid

Q & A

Q. How can researchers optimize the synthesis of 5-amino-4-chloro-2-methoxybenzoic acid to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on controlling functional group reactivity. The methoxy group at position 2 and the amino group at position 4 are sterically and electronically sensitive. Evidence suggests using protecting groups (e.g., benzyl esters) for the amino group during coupling reactions to prevent side reactions . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for intermediates like glycine benzyl ester coupling. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) can enhance purity to >98% .

Q. What analytical techniques are recommended for validating the purity and structure of this compound?

Methodological Answer: Use a combination of:

  • HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to assess purity (>99% by area normalization) .
  • NMR (¹H and ¹³C) to confirm substitution patterns: methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.2 ppm, and carboxylic acid protons at δ 12–13 ppm .
  • Mass spectrometry (HRMS) for molecular ion verification (expected [M+H]+: 216.05 m/z) .

Q. How does the substitution pattern of this compound influence its solubility and stability in aqueous buffers?

Methodological Answer: The methoxy group at position 2 increases hydrophobicity compared to hydroxylated analogues, reducing aqueous solubility. Solubility in PBS (pH 7.4) is typically <1 mg/mL, necessitating DMSO stock solutions . Stability studies (pH 1–9, 37°C) show decomposition at pH >8 due to dechlorination; thus, buffers should be maintained at pH 4–7 for long-term storage .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance binding affinity for dopamine D2 and serotonin 5-HT3 receptors?

Methodological Answer: Structure-activity relationship (SAR) studies indicate:

  • Amino group modifications : Acylation (e.g., acetyl or benzoyl) reduces basicity, potentially improving CNS penetration .
  • Chloro substitution : Retaining the 4-chloro group is critical for receptor antagonism; replacing it with bulkier halogens (e.g., Br) may sterically hinder binding .
  • Methoxy group replacement : Substituting with ethoxy or trifluoromethoxy groups can modulate lipophilicity (logP 1.5–2.5) and binding kinetics .
    In vitro testing: Radioligand displacement assays (³H-spiperone for D2, ³H-LY278584 for 5-HT3) should compare IC₅₀ values of derivatives .

Q. How should researchers address contradictory data in studies on the metabolic pathways of this compound?

Methodological Answer: Contradictions often arise from interspecies differences in metabolism. For example:

  • Human hepatocyte assays show primary metabolism via CYP2D6-mediated demethylation, producing 5-amino-4-chloro-2-hydroxybenzoic acid .
  • Rodent models exhibit glucuronidation at the amino group as the dominant pathway .
    To resolve discrepancies:

Cross-validate using in vitro human/rodent microsomal systems.

Employ stable isotope labeling (e.g., ¹³C-methoxy) to track metabolic fate via LC-MS/MS .

Q. What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS) for bioactive conjugate development?

Methodological Answer:

  • Resin selection : Use Wang resin pre-loaded with Fmoc-protected amino acids to enable orthogonal deprotection .
  • Coupling conditions : Activate the carboxylic acid with HATU/DIPEA in DMF (2 eq. reagent, 30 min reaction time) .
  • Deprotection : Remove the Fmoc group with 20% piperidine/DMF, ensuring the methoxy and chloro groups remain intact .
    Quality control: Monitor coupling efficiency via Kaiser test and characterize conjugates using MALDI-TOF .

Safety and Handling Protocols

Q. What safety measures are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves (tested for permeation resistance to chlorinated compounds) and Type 5/6 protective suits .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize aerosol exposure .
  • Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA D003 code for chlorinated organics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.